



## Spectrophotometric determination of platinum with Ammonium rhodanilate

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Compound of Interest		
Compound Name:	Ammonium rhodanilate	
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## Application Note: Spectrophotometric Determination of Platinum

Note to the Reader: The requested method for the spectrophotometric determination of platinum using "Ammonium rhodanilate" could not be substantiated through a review of scientific literature. It is possible that this is an uncommon or erroneous reagent name. Therefore, this application note details a widely established and validated alternative method: the spectrophotometric determination of platinum using tin(II) chloride. This method is noted for its sensitivity and reliability.

# Spectrophotometric Determination of Platinum with Tin(II) Chloride

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Platinum and its alloys are extensively utilized in various industrial and scientific applications, including catalysis, electronics, and chemotherapy. Accurate and precise quantification of platinum is crucial for quality control, research, and environmental monitoring.

Spectrophotometry offers a cost-effective and accessible method for the determination of trace amounts of platinum. The tin(II) chloride method is a well-established colorimetric procedure for platinum determination. It relies on the formation of a stable and intensely colored platinum-tin



complex in an acidic medium. A more sensitive variation of this method utilizes the absorption peak at 310 nm, offering a five-fold increase in sensitivity over the conventional procedure.[1][2]

## **Principle**

In the presence of excess chloride ions, platinum(IV) reacts with tin(II) chloride in a hydrochloric acid medium. Tin(II) chloride acts as both a reducing agent, reducing Pt(IV) to Pt(II), and as a complexing agent, forming a stable, colored complex with the reduced platinum. The intensity of the color produced is directly proportional to the concentration of platinum in the sample, which can be quantified by measuring its absorbance at the wavelength of maximum absorption ( $\lambda$ max).

#### **Data Presentation**

The quantitative parameters for the spectrophotometric determination of platinum with tin(II) chloride are summarized in the table below.

Parameter	Value	
Wavelength of Maximum Absorption (λmax)	310 nm[1][2]	
Recommended Concentration Range	0.4 - 6.0 ppm (μg/mL)[1]	
Molar Absorptivity (ε)	Not explicitly stated in the reviewed literature for 310 nm. However, the method is described as being five times more sensitive than the conventional procedure.[2]	
Interferences	Major: Palladium, Rhodium[1][2] Minor (tolerated in small quantities): Iridium, Iron, Copper, Chromium[1][2]	
Solvent/Medium	Hydrochloric acid	

## **Experimental Protocols**

#### 4.1. Reagent Preparation

• Standard Platinum Stock Solution (e.g., 1000 ppm):



- Accurately weigh 1.000 g of high-purity (99.99%) platinum wire.
- Transfer the wire to a 250 mL beaker and add 50 mL of freshly prepared aqua regia (3 parts concentrated HCl to 1 part concentrated HNO₃).
- Cover the beaker with a watch glass and heat gently on a hot plate in a fume hood until the platinum is completely dissolved.
- Carefully evaporate the solution to near dryness to expel oxides of nitrogen.
- Add 20 mL of concentrated HCl and evaporate again. Repeat this step three times to ensure complete removal of nitrates.
- Dissolve the resulting chloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>) residue in 0.1 M HCl.
- Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with 0.1 M HCl. This solution contains 1000 μg/mL of platinum.
- Working Standard Platinum Solutions (e.g., 0.5, 1, 2, 4, 6 ppm):
  - Prepare a series of working standards by appropriate dilution of the stock solution with 0.1
     M HCl. For example, to prepare a 10 ppm intermediate solution, pipette 1 mL of the 1000
     ppm stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M HCl.
  - Use this intermediate solution to prepare the final working standards.
- Tin(II) Chloride Reagent (2% w/v in 1.5 M HCl):
  - Dissolve 2 g of tin(II) chloride dihydrate (SnCl<sub>2</sub>·2H<sub>2</sub>O) in 20 mL of concentrated hydrochloric acid.[2]
  - Gently warm the solution if necessary to aid dissolution.
  - After dissolution, dilute the solution to 100 mL with deionized water.
  - Store the reagent in a tightly sealed bottle. A small piece of metallic tin can be added to the solution to prevent oxidation of Sn(II) to Sn(IV).



#### 4.2. Sample Preparation

The preparation of samples will vary depending on the matrix. For instance, catalyst samples may require acid digestion to bring the platinum into solution. It is crucial that the final sample solution is in a hydrochloric acid medium and free from interfering ions.

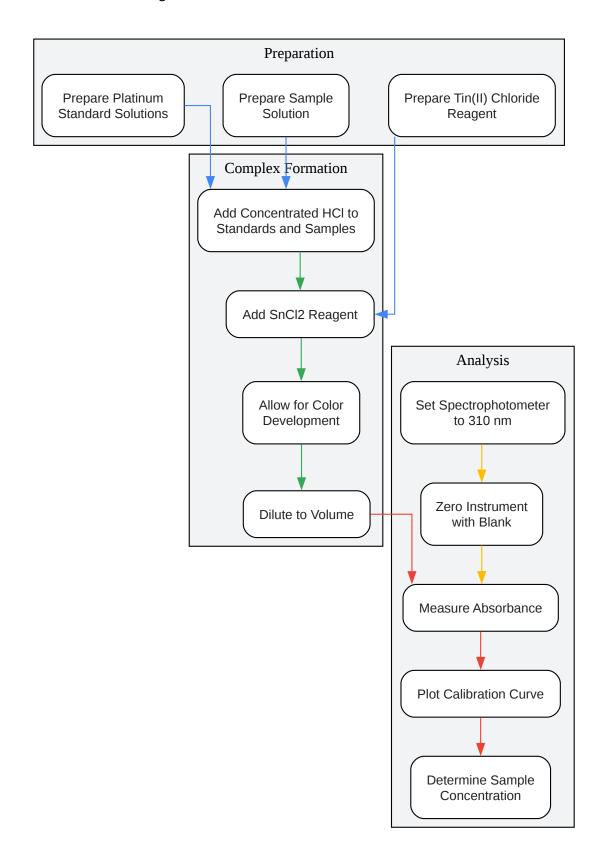
#### 4.3. Spectrophotometric Measurement

- Blank Preparation: In a 25 mL volumetric flask, add 5 mL of concentrated hydrochloric acid and 2 mL of the tin(II) chloride reagent. Dilute to the mark with deionized water.[2]
- Standard and Sample Preparation:
  - Pipette an aliquot of each working standard solution and the sample solution into separate
     25 mL volumetric flasks.
  - To each flask, add 5 mL of concentrated hydrochloric acid.[2]
  - Add 2 mL of the tin(II) chloride reagent to each flask, mix well, and allow the color to develop for a specified time (e.g., 15-20 minutes).[2]
  - Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
- Absorbance Measurement:
  - Set the spectrophotometer to a wavelength of 310 nm.
  - Use the blank solution to zero the instrument.
  - Measure the absorbance of each standard and sample solution.
- Calibration Curve:
  - Plot a graph of absorbance versus the concentration of the platinum standards.
  - Determine the concentration of platinum in the sample solution by interpolating its absorbance on the calibration curve.



### **Visualization**

#### **Experimental Workflow Diagram**





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Workflow for the spectrophotometric determination of platinum.

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### References

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- 2. cdnsciencepub.com [cdnsciencepub.com]
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